molecular formula C19H22N2O3 B5709028 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide

4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide

Cat. No.: B5709028
M. Wt: 326.4 g/mol
InChI Key: MGSYLJSMZJAYHN-UHFFFAOYSA-N
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Description

4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a 3-methoxyphenyl group and a 2,2-dimethylpropanoyl amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the 2,2-Dimethylpropanoyl Group: The 2,2-dimethylpropanoyl group can be introduced by reacting the benzamide with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate compounds under appropriate reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxyphenyl)benzamide.

    Reduction: Formation of 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide: Similar structure with a methoxy group at the 4-position instead of the 3-position.

    4-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxyphenyl)benzamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position can affect the compound’s electronic properties and interactions with molecular targets.

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)18(23)21-14-10-8-13(9-11-14)17(22)20-15-6-5-7-16(12-15)24-4/h5-12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSYLJSMZJAYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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